4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
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Overview
Description
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group, a hydroxymethyl group, and a carbonitrile group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with formaldehyde and hydrogen cyanide, followed by cyclization to form the morpholine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards.
Chemical Reactions Analysis
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile can be compared with other similar compounds, such as:
4-Benzylmorpholine: Lacks the hydroxymethyl and carbonitrile groups, resulting in different reactivity and applications.
3-(Hydroxymethyl)morpholine: Lacks the benzyl and carbonitrile groups, affecting its chemical properties and uses.
3-Cyanomorpholine: Lacks the benzyl and hydroxymethyl groups, leading to different biological activities. The presence of the benzyl, hydroxymethyl, and carbonitrile groups in this compound makes it unique and versatile for various research applications.
Properties
IUPAC Name |
4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYGAZQGQFWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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